GSK-F1

描述

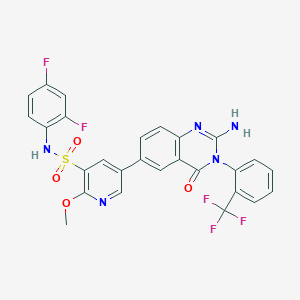

Structure

3D Structure

属性

IUPAC Name |

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRFVAYVUUHQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18F5N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of GSK-F1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for GSK-F1, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). The information presented is collated from foundational research and is intended for professionals in the fields of virology, kinase inhibitor development, and infectious disease research.

Core Mechanism of Action

This compound is an orally active, small-molecule inhibitor targeting the alpha isoform of type III phosphatidylinositol 4-kinase (PI4KA or PI4KIIIα).[1][2][3][4][5] Its primary therapeutic potential has been investigated in the context of Hepatitis C Virus (HCV) infection.[1][2][6]

The mechanism of action is centered on the disruption of the HCV replication cycle by inhibiting a crucial host-cell factor.[1][6] HCV non-structural protein 5A (NS5A) hijacks the host cell's PI4KA, stimulating its kinase activity.[6][7] This leads to an abnormal accumulation of phosphatidylinositol 4-phosphate (PI4P) at the endoplasmic reticulum, which is essential for the formation and integrity of the "membranous web"—a specialized, vesicle-rich structure that serves as the scaffold for the viral replication complex.[1][4][6][7][8]

By competitively inhibiting the ATP-binding site of PI4KA, this compound prevents the synthesis of PI4P.[9] This disruption leads to the breakdown of the membranous web, disorganization of the viral replicase proteins (NS5A, NS5B, NS3), and ultimately, the cessation of HCV RNA replication.[1][6]

Quantitative Data Summary

The inhibitory activity and pharmacokinetic properties of this compound and its active stereoisomer, (S)-GSK-F1 (also referred to as compound 28 in primary literature), have been quantified across various assays.[1][6]

Table 1: In Vitro Kinase Inhibitory Potency

This table summarizes the inhibitory potency of this compound and its (S)-enantiomer against a panel of phosphoinositide kinases, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration). A higher pIC50 value indicates greater potency.

| Compound | Target | pIC50 | Selectivity vs. PI4KA |

| This compound | PI4KA | 8.0 | - |

| PI4KB | 5.9 | ~126-fold | |

| PI3KA | 5.8 | ~158-fold | |

| PI3KB | 5.9 | ~126-fold | |

| PI3KG | 5.9 | ~126-fold | |

| PI3KD | 6.4 | ~40-fold | |

| (S)-GSK-F1 | PI4Kα | 8.3 | - |

| PI4Kβ | 6.0 | ~200-fold | |

| PI3Kα | 5.6 | ~501-fold | |

| PI3Kβ | 5.1 | ~1585-fold | |

| PI3Kδ | 5.6 | ~501-fold | |

| (Data sourced from MedchemExpress, AbMole BioScience, and Leivers et al., 2014).[2][3][5][6][10] |

Table 2: Anti-HCV Replicon Activity

This table shows the efficacy of (S)-GSK-F1 in inhibiting HCV replication in cell-based subgenomic replicon assays for different HCV genotypes.

| HCV Genotype | Cell Line | Potency (EC50, nM) |

| Genotype 1a | Huh-7 | 1.6 |

| Genotype 1b | ET | 1.2 |

| Genotype 2a | Lunet | 1.4 |

| (Data sourced from Leivers et al., 2014).[6] |

Table 3: Rat Pharmacokinetic Profile of (S)-GSK-F1

This table outlines the key pharmacokinetic parameters of (S)-GSK-F1 following intravenous and oral administration in rats.

| Parameter | IV (0.5 mg/kg) | PO (2 mg/kg) |

| CL (mL/min/kg) | 18 | - |

| Vdss (L/kg) | 2.5 | - |

| t½ (h) | 2.1 | 2.1 |

| Cmax (nM) | - | 136 |

| Tmax (h) | - | 1.0 |

| AUC (nM·h) | - | 440 |

| Bioavailability (F%) | - | 25 |

| (CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve. Data sourced from Leivers et al., 2014).[6] |

Detailed Experimental Protocols

The following protocols are adapted from the methodologies described in the primary literature for the characterization of this compound.[6][9]

PI4KA Biochemical Inhibition Assay (ADP-Glo™)

This protocol describes the method used to determine the IC50 of inhibitors against purified PI4KA enzyme.

-

Enzyme Preparation: An N-terminally truncated 130-kDa form of PI4KIIIα is expressed and purified.[11]

-

Reaction Mixture: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS).

-

Compound Preparation: Serially dilute this compound in DMSO and then into the assay buffer.

-

Assay Plate Setup: Add 2 µL of the diluted compound solution to a low-volume 384-well plate. Add 4 µL of enzyme and 4 µL of a substrate mix containing phosphatidylinositol (PI) and ATP to each well.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion Measurement: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine IC50 values by fitting the data to a four-parameter dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

-

Cell Culture: Use human hepatoma cell lines (e.g., Huh-7) that stably harbor an HCV subgenomic replicon. The replicon RNA typically contains a reporter gene, such as firefly luciferase.

-

Compound Treatment: Seed the replicon cells into 96-well plates. After 24 hours, treat the cells with a serial dilution of this compound. Include a positive control (e.g., a known HCV inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the treated cells for 72 hours to allow for multiple rounds of viral replication.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system. The light output is directly proportional to the level of replicon RNA.

-

Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., using CellTiter-Glo®) to ensure that the observed reduction in luciferase signal is due to inhibition of replication and not cell death.

-

Data Analysis: Normalize the luciferase signal to the cytotoxicity data. Calculate the percent inhibition of replication and determine the EC50 value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

Diagram 1: this compound Mechanism of Action in HCV Replication

Caption: this compound inhibits host PI4KA, preventing HCV NS5A-driven PI4P production required for the viral membranous web.

Diagram 2: Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing PI4KA inhibitors from initial biochemical screening to in vivo evaluation.

References

- 1. Discovery of selective small molecule type III phosphatidylinositol 4-kinase alpha (PI4KIIIα) inhibitors as anti hepatitis C (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Roles for endocytic trafficking and phosphatidylinositol 4-kinase III alpha in hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hepatitis C virus stimulates the phosphatidylinositol 4-kinase III alpha-dependent phosphatidylinositol 4-phosphate production that is essential for its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Evaluation of phosphatidylinositol-4-kinase IIIα as a hepatitis C virus drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Target of GSK-F1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-F1 is a potent and selective inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA), a lipid kinase crucial for the generation of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. This guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and its implications in virology and oncology. Detailed experimental protocols for key assays used to characterize this inhibitor are provided, along with a summary of its quantitative biochemical and cellular activities.

Introduction

Phosphoinositide kinases are a family of enzymes that play critical roles in cellular signaling, membrane trafficking, and cytoskeletal organization. Among these, Phosphatidylinositol 4-kinase alpha (PI4KA) has emerged as a significant therapeutic target. PI4KA is the primary enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. PI4P is a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key signaling molecule involved in a multitude of cellular processes.

This compound has been identified as a potent, orally active inhibitor of PI4KA.[1][2][3][4] Its ability to selectively target PI4KA has made it a valuable tool for dissecting the physiological roles of this enzyme and a promising lead compound in drug discovery, particularly in the context of Hepatitis C Virus (HCV) infection and cancer.[1][3][5]

The Cellular Target: Phosphatidylinositol 4-Kinase Alpha (PI4KA)

The primary cellular target of this compound is the alpha isoform of phosphatidylinositol 4-kinase (PI4KA). PI4KA, also known as PI4KIIIα, is a type III PI4K that is predominantly localized to the endoplasmic reticulum (ER) but is recruited to the plasma membrane to carry out its function.

PI4KA Signaling Pathway

PI4KA plays a pivotal role in the phosphoinositide signaling cascade. At the plasma membrane, it catalyzes the phosphorylation of phosphatidylinositol (PI) at the 4'-position of the inositol ring to generate PI4P. This PI4P pool is then further phosphorylated by phosphatidylinositol 4-phosphate 5-kinases (PIP5K) to produce PI(4,5)P₂.

PI(4,5)P₂ is a critical second messenger that regulates a wide array of cellular functions, including:

-

Signal Transduction: It is a substrate for phospholipase C (PLC), which cleaves it into diacylglycerol (DAG) and inositol trisphosphate (IP₃), two key signaling molecules. It is also a precursor for the synthesis of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) by phosphoinositide 3-kinases (PI3Ks).

-

Membrane Trafficking: PI(4,5)P₂ is involved in endocytosis, exocytosis, and phagocytosis.

-

Cytoskeletal Regulation: It interacts with numerous actin-binding proteins to regulate the dynamics of the actin cytoskeleton.

The following diagram illustrates the central role of PI4KA in the phosphoinositide signaling pathway.

References

- 1. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]

- 5. promega.com [promega.com]

The Genesis of a Potent Antiviral Strategy: A Technical Guide to the Discovery and History of GSK's PI4KA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of GlaxoSmithKline's (GSK) potent and selective phosphatidylinositol 4-kinase alpha (PI4KA) inhibitors, with a primary focus on the lead compound, GSK-F1. The emergence of PI4KA as a critical host factor for the replication of several RNA viruses, most notably the Hepatitis C virus (HCV), propelled an intensive search for small molecule inhibitors. This document provides a comprehensive overview of the discovery process, the key compounds that emerged, their biochemical and cellular characterization, and the pivotal experiments that defined their mechanism of action and preclinical profile.

Executive Summary

The discovery of PI4KA's essential role in the formation of replication organelles for various RNA viruses presented a novel and attractive target for antiviral therapy.[1] GSK embarked on a discovery program that led to the identification of highly potent and selective PI4KA inhibitors. This guide details the history of this program, focusing on the progression from initial hits to the well-characterized compound this compound. We present a compilation of the quantitative data, including potency and selectivity profiles, and provide an overview of the key in vivo studies. Furthermore, this document outlines the detailed methodologies for the core assays used in the characterization of these inhibitors and provides visual representations of the relevant signaling pathways and experimental workflows.

The Rise of PI4KA as an Antiviral Target

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a precursor for other important phosphoinositides.[2] The type III PI4K, PI4KA, was identified as a critical host factor for the replication of several positive-strand RNA viruses, including HCV.[1][2] These viruses hijack the host cell's machinery to create specialized membranous structures, often enriched in PI4P, which serve as sites for viral replication.[1][3] The viral non-structural protein 5A (NS5A) of HCV was found to interact with and activate PI4KA, leading to the accumulation of PI4P at the replication organelles.[4][5] This critical dependency of the virus on a host enzyme offered a promising therapeutic window for the development of host-targeting antivirals.

The GSK PI4KA Inhibitor Discovery Program

GSK initiated a high-throughput screening campaign to identify small molecule inhibitors of PI4KA with the goal of developing a novel class of antiviral agents. The program progressed from initial hits with modest potency and selectivity to highly optimized lead compounds.

From Screening Hits to Lead Optimization

Initial screening efforts identified compounds with ATP-competitive inhibitory activity against PI4KA. However, these early hits often lacked selectivity against other lipid kinases, such as PI4KB and Class I PI3-kinases.[5] A systematic structure-activity relationship (SAR) study was undertaken to improve both potency and selectivity.[5][6] This led to the development of several chemotypes with improved pharmacological profiles.

Emergence of Key Compounds: GSK-A1 and this compound

Two of the most well-characterized inhibitors to emerge from this program were GSK-A1 and this compound. GSK-A1 demonstrated high potency for PI4KA.[7] this compound, belonging to the same chemotype as GSK-A1, was identified as having markedly better pharmacokinetic properties, making it more suitable for in vivo evaluation.[5]

Quantitative Data and Kinase Selectivity

The potency and selectivity of this compound and other key compounds were extensively characterized against a panel of lipid kinases. The data consistently demonstrated a high degree of selectivity for PI4KA over other related kinases.

Table 1: In Vitro Potency and Selectivity of GSK PI4KA Inhibitors [8][9][10]

| Compound | Target | pIC50 |

| This compound | PI4KA | 8.0 |

| PI4KB | 5.9 | |

| PI3KA | 5.8 | |

| PI3KB | 5.9 | |

| PI3KG | 5.9 | |

| PI3KD | 6.4 | |

| (S)-GSK-F1 | PI4KA | 8.3 |

| PI4KB | 6.0 | |

| PI4KG | 5.6 | |

| PI3KA | 5.6 | |

| PI3KB | 5.1 | |

| PI3KD | 5.6 | |

| GSK-A1 | PI4KA | 8.5-9.8 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Preclinical In Vivo Studies of this compound

To assess the in vivo effects and potential toxicities of PI4KA inhibition, a 14-day oral toxicity study of this compound was conducted in mice.[5]

Table 2: this compound In Vivo Study in Mice [5]

| Parameter | Details |

| Species | Male Mice |

| Compound | This compound |

| Formulation | 30% Solutol, 70% Polyethylene Glycol |

| Administration | Oral gavage, twice daily (6 hours apart) |

| Dose Levels | 0 (vehicle), 3, 10, 20, and 40 mg/kg/day |

| Duration | 7 or 14 days |

| Key Findings | At 40 mg/kg/day, morbidity and mortality were observed. Test article-related changes were noted in the stomach, thymus, and spleen. Some animals experienced gastrointestinal abnormalities. Notably, this compound does not cross the blood-brain barrier.[5] |

Other potent PI4KA inhibitors from different chemotypes were also tested and found to cause sudden death in animals, appearing to result from cardiovascular collapse. The toxicity of these compounds correlated with their ability to inhibit the resynthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) in cellular assays.[5]

Experimental Protocols

The characterization of GSK's PI4KA inhibitors relied on a suite of biochemical and cell-based assays. Below are detailed protocols for the key experimental methodologies cited in the research.

In Vitro PI4KA Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Purified PI4KA enzyme

-

PI4KA substrate (e.g., Phosphatidylinositol)

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)

-

This compound or other test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound and the purified PI4KA enzyme in kinase buffer.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a solution containing the lipid substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition based on controls (vehicle-treated vs. inhibitor-treated) and determine the IC50 value.[7]

In Situ PI4K Kinase Assay

This cell-based assay measures the activity of PI4K within permeabilized cells.

Materials:

-

COS-7 cells (or other suitable cell line)

-

Complete cell culture medium

-

Permeabilization buffer (e.g., 110 mM KCl, 10 mM NaCl, 5 mM MgCl2, 20 mM HEPES pH 7.3, 2 mM EGTA, 0.05% BSA)

-

Digitonin

-

ATP (including [γ-³²P]ATP)

-

This compound or other test compounds

-

Wortmannin (to inhibit other PI3/PI4-kinases if desired)

-

Perchloric acid

-

Reagents for thin-layer chromatography (TLC)

Procedure:

-

Culture COS-7 cells to near confluence.

-

Pre-incubate the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 10 minutes). If desired, include wortmannin to inhibit other kinases.

-

Replace the medium with permeabilization buffer containing digitonin, ATP (spiked with [γ-³²P]ATP), and the test compound.

-

Incubate at 37°C for a defined period (e.g., 30 minutes) to allow the kinase reaction to proceed.

-

Terminate the reaction by adding perchloric acid.

-

Extract the lipids from the cells.

-

Separate the radiolabeled phosphoinositides by thin-layer chromatography.

-

Visualize and quantify the amount of ³²P-labeled PI4P using a phosphorimager.

-

Determine the inhibitory effect of the compound by comparing the amount of PI4P produced in treated versus untreated cells.[7]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving PI4KA in HCV replication and the general workflow of the in vitro kinase inhibition assay.

References

- 1. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (S)-GSK-F1 | Med Technology Products [medtechproducts.com]

The Pivotal Role of Phosphatidylinositol 4-Kinase Alpha (PI4KA) in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential role of the host cell lipid kinase, Phosphatidylinositol 4-Kinase Alpha (PI4KA), in the replication of a broad range of viruses. We delve into the molecular mechanisms by which viruses co-opt PI4KA, the impact of its activity on the viral life cycle, and its emergence as a promising target for broad-spectrum antiviral therapies. This document synthesizes key findings, presents quantitative data from seminal studies, and offers detailed experimental protocols to aid in further research.

Introduction: PI4KA and Its Canonical Cellular Functions

Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that phosphorylate phosphatidylinositol (PI) at the 4'-position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P). PI4P is a key phosphoinositide that acts as a signaling molecule and a determinant of organelle identity, primarily at the plasma membrane and the Golgi apparatus.[1][2][3] The type III alpha isoform, PI4KA, is predominantly found at the endoplasmic reticulum (ER) and the plasma membrane.[1] In uninfected cells, PI4KA is crucial for maintaining the lipid composition of the plasma membrane through the generation of a PI4P pool that regulates lipid transport and signaling cascades.[1][4] It exists in a complex with regulatory proteins TTC7 and FAM126, and its recruitment to the plasma membrane is mediated by the EFR3 proteins.[4]

The Hijacking of PI4KA by Viruses

A multitude of positive-sense RNA viruses have evolved sophisticated strategies to manipulate the host cell's lipid metabolism to create specialized microenvironments for their replication.[2][5] These viruses co-opt PI4KA to generate PI4P-enriched membranes, which serve as scaffolds for the assembly of their replication organelles (ROs).[2][5] The accumulation of PI4P at these sites is critical for the viral life cycle, contributing to membrane curvature, the recruitment of viral and host factors, and potentially shielding the viral replication machinery from innate immune surveillance.[1][6]

Viruses employ their non-structural proteins to recruit and activate PI4KA at specific subcellular locations. A well-documented example is the Hepatitis C virus (HCV), where the non-structural protein 5A (NS5A) directly interacts with and stimulates the lipid kinase activity of PI4KA.[1][7] This interaction leads to a dramatic accumulation of PI4P at the "membranous web," the ER-derived site of HCV replication.[7][8] Similarly, the encephalomyocarditis virus (EMCV), a cardiovirus, utilizes its non-structural protein 3A to recruit PI4KA to its replication sites.[9]

While PI4KA is crucial for viruses like HCV and cardioviruses that replicate on ER-derived membranes, other viruses, particularly enteroviruses that replicate on Golgi-derived membranes, primarily hijack the PI4KIIIβ (PI4KB) isoform.[1][3][6] For instance, enteroviral 3A protein interacts with the host factors GBF1/Arf1 or ACBD3 to recruit PI4KB.[1] Despite the different isoforms used, the underlying principle of creating a PI4P-rich environment for replication remains conserved.

The signaling pathway for PI4KA-mediated viral replication is depicted below:

References

- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular basis for plasma membrane recruitment of PI4KA by EFR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipids and RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. citeab.com [citeab.com]

- 9. researchgate.net [researchgate.net]

GSK-F1 (Compound F1): A PI4KA Inhibitor in HCV Research

An in-depth analysis of scientific literature reveals that the designation "GSK-F1" in the context of Hepatitis C Virus (HCV) research does not correspond to a single, consistently named compound. Instead, research by GlaxoSmithKline (GSK) has yielded several distinct investigational molecules for HCV, each with a unique mechanism of action and a specific alphanumeric identifier. To provide a precise and technically detailed guide, it is crucial to first distinguish between these compounds.

This guide will address the most prominent GSK compounds implicated in HCV research based on available data, clarifying their respective roles and mechanisms. The primary candidates that may be misidentified as "this compound" include:

-

This compound (Compound F1) : An orally active inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA).

-

GSK2878175 : An oral, non-nucleoside inhibitor of the HCV NS5B polymerase.

-

GSK8853 : An inhibitor targeting the HCV NS4B protein.

-

GSK2336805 : An inhibitor of the HCV NS5A protein.

This document will proceed to detail the technical aspects of the most likely intended subject of the query, This compound (Compound F1) , a PI4KA inhibitor, due to its direct naming in some databases. It is critical for the reader to be aware of the potential for ambiguity and to consider the other compounds listed above if their research interest lies with a different mechanism of action.

Introduction

This compound (also referred to as Compound F1) is an orally bioavailable small molecule that functions as a potent and selective inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA).[1][2] This kinase is a crucial host factor for the replication of several RNA viruses, including HCV. By targeting a host cellular protein rather than a viral enzyme, this compound represents a host-targeting antiviral (HTA) approach, which can offer a higher barrier to the development of drug resistance.

Mechanism of Action

HCV replication is intricately linked to the host cell's lipid metabolism and the formation of a specialized membranous web, which serves as the site for viral RNA synthesis. PI4KA plays a pivotal role in this process by generating phosphatidylinositol 4-phosphate (PI4P) at the endoplasmic reticulum (ER) and the Golgi apparatus. PI4P is essential for the recruitment of other host factors and the structural integrity of the viral replication complex.

This compound inhibits the enzymatic activity of PI4KA, thereby depleting the pool of PI4P available for the virus. This disruption of the PI4P landscape leads to the collapse of the membranous web, effectively halting HCV replication.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound can be visualized as a disruption of a key step in the HCV replication cycle. The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating PI4KA inhibitors.

Caption: Signaling pathway of PI4KA in HCV replication and its inhibition by this compound.

Caption: General experimental workflow for evaluating the anti-HCV activity of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against several kinases, demonstrating its selectivity for PI4KA.

| Target Kinase | pIC50 |

| PI4KA | 8.0[1] |

| PI4KB | 5.9[1] |

| PI3KA | 5.8[1] |

| PI3KB | 5.9[1] |

| PI3KG | 5.9[1] |

| PI3KD | 6.4[1] |

(pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50))

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, a general methodology for testing PI4KA inhibitors in HCV research can be outlined based on standard practices in the field.

HCV Replicon Assay

-

Cell Culture : Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

-

Compound Treatment : Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation : The treated cells are incubated for 48 to 72 hours at 37°C in a 5% CO2 environment.

-

Luciferase Assay : Following incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer. The luminescence signal is proportional to the level of HCV replication.

-

Cytotoxicity Assay : In parallel, a cytotoxicity assay (e.g., MTS or MTT) is performed on identically treated cells to assess the effect of the compound on cell viability.

-

Data Analysis : The half-maximal effective concentration (EC50), which represents the concentration of this compound that inhibits HCV replication by 50%, and the half-maximal cytotoxic concentration (CC50) are calculated from dose-response curves. The selectivity index (SI) is determined by the ratio of CC50 to EC50.

PI4P Immunofluorescence Staining

-

Cell Culture and Treatment : Huh-7 cells are grown on glass coverslips and infected with HCV (e.g., Jc1 strain) or transfected with an HCV replicon. The cells are then treated with this compound or a vehicle control.

-

Fixation and Permeabilization : After the desired incubation period, the cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.

-

Immunostaining : The cells are incubated with a primary antibody specific for PI4P, followed by a fluorescently labeled secondary antibody. The nucleus can be counterstained with DAPI.

-

Microscopy : The coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.

-

Image Analysis : The fluorescence intensity of the PI4P signal is quantified using image analysis software to determine the effect of this compound on cellular PI4P levels.

This compound, a potent PI4KA inhibitor, represents a promising host-targeting antiviral strategy for HCV. By disrupting the formation of the viral replication complex, it effectively inhibits HCV RNA synthesis. The high selectivity of this compound for PI4KA over other related kinases underscores its potential as a specific therapeutic agent. Further preclinical and clinical investigations would be necessary to fully elucidate its safety and efficacy profile in the context of HCV infection. It is important for researchers to be precise in the nomenclature of GSK compounds to avoid ambiguity and ensure accurate communication of scientific findings.

References

understanding the selectivity profile of GSK-F1

An In-Depth Technical Guide to the Selectivity Profile of GSK-F1

Introduction

This compound is an orally active, potent inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA or PI4KIIIα).[1][2][3][4][5] PI4KA is a critical host factor for the replication of certain viruses, such as the hepatitis C virus (HCV), making it a therapeutic target for antiviral drug development.[1][6] this compound represents an advancement over earlier compounds like GSK-A1 due to its improved pharmacokinetic properties.[6][7] This guide provides a detailed overview of the selectivity profile of this compound, the experimental methodologies used for its characterization, and the cellular pathways it modulates.

Data Presentation: Selectivity Profile of this compound

The inhibitory activity of this compound and its more active stereoisomer, (S)-GSK-F1, has been quantified against a panel of phosphoinositide kinases. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized below. A higher pIC50 value indicates greater potency.

Table 1: Inhibitory Potency (pIC50) of this compound [1][2][3][5]

| Target | pIC50 |

| PI4KA (PI4KIIIα) | 8.0 |

| PI4KB (PI4KIIIβ) | 5.9 |

| PI3KA (p110α) | 5.8 |

| PI3KB (p110β) | 5.9 |

| PI3KG (p110γ) | 5.9 |

| PI3KD (p110δ) | 6.4 |

Table 2: Inhibitory Potency (pIC50) of (S)-GSK-F1 [8][9]

| Target | pIC50 |

| PI4KA (PI4KIIIα) | 8.3 |

| PI4KB (PI4KIIIβ) | 6.0 |

| PI4Kγ | 5.6 |

| PI3KA (p110α) | 5.6 |

| PI3KB (p110β) | 5.1 |

| PI3KD (p110δ) | 5.6 |

The data clearly demonstrates that this compound and its (S)-enantiomer are highly selective for PI4KA over other related lipid kinases, including other PI4K isoforms and the Class I PI3K family.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting PI4KA, a key enzyme in the phosphoinositide signaling pathway. This pathway is fundamental to numerous cellular processes. PI4KA phosphorylates phosphatidylinositol (PI) at the D4 position of the inositol ring to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), another critical signaling molecule. By inhibiting PI4KA, this compound disrupts the cellular levels of PI4P, which is essential for the formation of the membranous replication organelles required by viruses like HCV.[8]

Caption: Role of PI4KA in the phosphoinositide pathway and its inhibition by this compound.

Experimental Protocols

While the exact protocols used by GlaxoSmithKline are proprietary, a standard biochemical kinase inhibition assay to determine the IC50 or pIC50 of a compound like this compound would follow a methodology similar to the one described below. This protocol is based on a luminescence-based assay that measures ADP production, a universal product of kinase reactions.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) containing the necessary cofactors, such as 10 mM MgCl₂.[10]

-

Enzyme Dilution: Dilute recombinant human PI4KA enzyme in kinase buffer to a predetermined optimal concentration.

-

Substrate/ATP Mix: Prepare a solution containing the lipid substrate (phosphatidylinositol) and ATP at concentrations close to their respective Km values.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations for the assay.

-

-

Assay Procedure:

-

Dispense 1 µL of the diluted this compound or DMSO (vehicle control) into the wells of a 384-well assay plate.[11]

-

Add 2 µL of the diluted PI4KA enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow compound binding.[11]

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[11]

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature. The reaction time is optimized to ensure the reaction is within the linear range.

-

-

Signal Detection (ADP-Glo™ Method):

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

-

Convert the ADP produced by the kinase reaction into a detectable signal. Add 10 µL of Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and then ATP to light.[11]

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[11]

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the pIC50 using the formula: pIC50 = -log10(IC50).

-

Caption: General workflow for a biochemical kinase inhibition assay to determine pIC50.

Visualizing the Selectivity Profile

The selectivity of an inhibitor is a critical aspect of its profile, indicating its specificity for the intended target over other related proteins. The following diagram illustrates the high selectivity of this compound for its primary target, PI4KA, compared to other kinases.

Caption: Potency and selectivity profile of this compound against various PI kinases.

Conclusion

This compound is a highly potent and selective inhibitor of PI4KA. Its selectivity profile, characterized by a significant potency window against other phosphoinositide kinases, makes it a valuable chemical probe for studying the biological functions of PI4KA and a promising candidate for the development of therapies targeting host factors for viral infections. The methodologies outlined in this guide provide a framework for understanding how such selectivity profiles are determined and visualized.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound | PI4K | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | CAS 1402345-92-9 | SYNkinase | Biomol.com [biomol.com]

- 7. Beyond PI3Ks: targeting phosphoinositide kinases in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (S)-GSK-F1 | Med Technology Products [medtechproducts.com]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

The Structure-Activity Relationship of GSK-F1: A Potent PI4KA Inhibitor for HCV Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of GSK-F1, a potent and orally active inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). This compound has emerged as a critical tool in the investigation of Hepatitis C Virus (HCV) replication, which is dependent on host cell PI4KA activity. This document details the quantitative data on its kinase selectivity, the experimental protocols for key assays, and the signaling pathway context for its mechanism of action.

Core Data Summary: Kinase Inhibition Profile of this compound

This compound demonstrates significant selectivity for PI4KA over other related lipid kinases. The inhibitory activity is commonly expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The selectivity profile of this compound is crucial for its utility as a specific research tool.

| Target Kinase | pIC50 | IC50 (nM) | Selectivity vs. PI4KA |

| PI4KA | 8.0 | 10 | - |

| PI4KB | 5.9 | 1,260 | 126-fold |

| PI3KA | 5.8 | 1,585 | 158.5-fold |

| PI3KB | 5.9 | 1,260 | 126-fold |

| PI3KG | 5.9 | 1,260 | 126-fold |

| PI3KD | 6.4 | 398 | 39.8-fold |

Note: IC50 values are calculated from the provided pIC50 values (IC50 = 10^(-pIC50) M) and presented in nanomolar (nM) concentration. Data sourced from multiple commercial suppliers.[1][2][3]

Structure-Activity Relationship (SAR) Insights

This compound, also referred to as Compound F1 in seminal literature, represents a significant optimization from an earlier quinazolinone precursor, GSK-A1 (Compound A1). While both compounds are potent PI4KA inhibitors, this compound was developed to possess markedly improved pharmacokinetic properties, making it suitable for in vivo studies.[4]

A key publication, "Pharmacological and genetic targeting of the PI4KA enzyme..." by Bojjireddy et al. (2014), highlights the distinction between these two compounds. While GSK-A1 is a highly potent inhibitor of PI4KA, it suffered from poor pharmacokinetic characteristics. The structural modifications leading to this compound were aimed at enhancing its drug-like properties, such as oral bioavailability, which was necessary for conducting in vivo toxicity and efficacy studies in animal models.[4] The study notes that a 14-day oral toxicity study in mice was performed with this compound due to its improved pharmacokinetic profile.[4] Doses up to 40 mg/kg/day administered orally twice daily resulted in some adverse effects, including gastrointestinal abnormalities and mortality in some animals, highlighting the critical role of PI4KA in vivo.[1][4]

The core chemical structure of this compound is 5-(2-Amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide.[5] The quinazolinone scaffold is a common feature in many kinase inhibitors. The specific substitutions on this core are critical for its potency and selectivity for PI4KA.

Signaling Pathway: PI4KA in HCV Replication

HCV, a positive-sense RNA virus, extensively remodels host cell membranes to create a specialized environment for its replication, often termed the "membranous web".[6] PI4KA is a crucial host factor in this process. The HCV non-structural protein 5A (NS5A) directly interacts with and recruits PI4KA to the site of replication.[3][6][7] This interaction stimulates the kinase activity of PI4KA, leading to a localized enrichment of its product, phosphatidylinositol 4-phosphate (PI4P), within these newly formed membranes.[6][8] PI4P acts as a lipid-based signaling molecule and a scaffold, recruiting other viral and host factors necessary to form a functional replication complex. Inhibition of PI4KA by this compound disrupts this process, preventing the formation of the membranous web and thereby blocking HCV replication.[9]

Experimental Protocols

The determination of this compound's inhibitory activity relies on robust kinase assays. The most commonly cited methods are radiometric assays and luminescence-based assays like ADP-Glo.

Radiometric PI4K Assay

This method directly measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP onto the lipid substrate, phosphatidylinositol (PI).

Methodology:

-

Enzyme Preparation: Human PI4KA is expressed in a suitable cell line (e.g., COS-7 cells) and purified, often via immunoprecipitation of an epitope tag.

-

Reaction Mixture: A standard reaction mixture (50 μL final volume) is prepared containing:

-

50 mM Tris-HCl, pH 7.5

-

20 mM MgCl₂

-

1 mM EGTA

-

1 mM Phosphatidylinositol (PI) substrate

-

0.4% Triton X-100 (detergent to solubilize lipids)

-

0.5 mg/mL BSA

-

Purified PI4KA enzyme.[10]

-

-

Inhibitor Pre-incubation: The enzyme mixture is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 10 minutes at 30°C.[4]

-

Initiation: The kinase reaction is initiated by adding 100 μM [γ-³²P]ATP (containing ~2 μCi per reaction).[4] The reaction proceeds for 10-30 minutes at room temperature.

-

Termination and Extraction: The reaction is stopped by the addition of 3 mL of an acidic chloroform/methanol mixture (e.g., CHCl₃/CH₃OH/HCl at 200:100:0.75 v/v).[10] This step terminates the enzymatic reaction and initiates a two-phase liquid-liquid extraction.

-

Phase Separation: An acidic solution (e.g., 0.6 mL of 0.6 M HCl) is added to facilitate the separation of the organic and aqueous phases.[10] The radiolabeled lipid product, phosphatidylinositol 4-[³²P]phosphate, partitions into the lower organic phase, while the unreacted [γ-³²P]ATP remains in the upper aqueous phase.

-

Quantification: An aliquot of the organic phase is collected, dried, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP-Glo™ Luminescence-Based Kinase Assay

This is a non-radioactive, homogeneous assay format suitable for high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Methodology:

-

Kinase Reaction: Purified PI4KA enzyme is mixed with PI substrate, ATP, and varying concentrations of the inhibitor (this compound) in a multi-well plate. The reaction is incubated at room temperature for a set period (e.g., 15-60 minutes).[10]

-

ATP Depletion: ADP-Glo™ Reagent is added to the wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent interference in the subsequent detection step.

-

ADP to ATP Conversion: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced by PI4KA into ATP.

-

Luminescence Generation: The newly synthesized ATP is used by a luciferase enzyme (also in the detection reagent) to generate a luminescent signal. The intensity of the light is directly proportional to the initial amount of ADP produced, and thus to the PI4KA activity.

-

Data Acquisition: The plate is read using a luminometer.

-

Data Analysis: Lower light output indicates inhibition of the kinase. IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

References

- 1. Pharmacological and genetic targeting of the PI4KA enzyme reveals its important role in maintaining plasma membrane phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation* | Semantic Scholar [semanticscholar.org]

- 4. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GSK-F1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of GSK-F1, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activities of this compound.

Core Data Summary

This compound has been profiled against a panel of phosphoinositide kinases, demonstrating notable potency and selectivity for PI4KA. The inhibitory activities are summarized below.

Table 1: Inhibitory Potency of this compound against a Panel of PI-Kinases

| Target Kinase | pIC50 | IC50 (nM) |

| PI4KA | 8.0 | 10 |

| PI4KB | 5.9 | 1,260 |

| PI3KA | 5.8 | 1,580 |

| PI3KB | 5.9 | 1,260 |

| PI3KG | 5.9 | 1,260 |

| PI3KD | 6.4 | 400 |

Data sourced from publicly available information. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). The IC50 values are calculated from the pIC50 values.

Table 2: Inhibitory Potency of (S)-GSK-F1 against a Panel of PI-Kinases

| Target Kinase | pIC50 | IC50 (nM) |

| PI4Kα | 8.3 | 5.01 |

| PI4Kβ | 6.0 | 1,000 |

| PI4Kγ | 5.6 | 2,512 |

| PI3Kα | 5.6 | 2,512 |

| PI3Kβ | 5.1 | 7,943 |

| PI3Kδ | 5.6 | 2,512 |

(S)-GSK-F1 is the S-enantiomer of this compound. Data sourced from publicly available information.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human PI4KA, PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD enzymes

-

This compound (or other test compounds) serially diluted in DMSO

-

Substrate: Phosphatidylinositol (PI)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA)

-

384-well white opaque plates

Procedure:

-

Prepare a 2X enzyme solution in assay buffer.

-

Prepare a 4X solution of the substrate (PI) in assay buffer.

-

Prepare a 4X solution of ATP in assay buffer.

-

Dispense 2.5 µL of the test compound (this compound) at various concentrations into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control.

-

Add 2.5 µL of the 2X enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a pre-mixed 2X substrate/ATP solution to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Hepatitis C Virus (HCV) Subgenomic Replicon Cell-Based Assay

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

-

This compound (or other test compounds) serially diluted in DMSO.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

G418 (for maintaining selection of replicon-containing cells).

-

Luciferase Assay System (e.g., Promega).

-

96-well clear-bottom white plates.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include DMSO-only wells as a vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, remove the culture medium and lyse the cells according to the luciferase assay manufacturer's protocol.

-

Transfer the cell lysates to a white opaque 96-well plate.

-

Add the luciferase substrate to each well.

-

Immediately measure the luminescence using a plate reader.

-

In parallel, perform a cell viability assay (e.g., CellTiter-Glo®) to assess the cytotoxicity of the compound.

-

Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the DMSO control, normalized to cell viability.

-

Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of PI4KA in HCV Replication

The following diagram illustrates the role of PI4KA in the formation of the Hepatitis C Virus replication complex. This compound inhibits PI4KA, thereby disrupting this process.

Caption: PI4KA is crucial for HCV replication through its production of PI4P.

Experimental Workflow for Biochemical Kinase Inhibition Assay

This diagram outlines the key steps in determining the IC50 value of this compound using the ADP-Glo™ assay.

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Logical Relationship of this compound's Selectivity

This diagram illustrates the selective inhibitory action of this compound on PI4KA compared to other related kinases.

Caption: this compound demonstrates potent and selective inhibition of PI4KA.

The Effect of GSK-F1 on Phosphatidylinositol 4-Phosphate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound GSK-F1 and its impact on cellular levels of phosphatidylinositol 4-phosphate (PI4P). This compound is a potent and specific inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA), a key enzyme in phosphoinositide signaling pathways. Understanding the mechanism of this compound and its effects on PI4P is critical for research in areas such as oncology, virology, and cell signaling.

Introduction: this compound and the PI4P Signaling Hub

Phosphatidylinositol 4-phosphate (PI4P) is a low-abundance but crucial signaling lipid primarily found in the Golgi apparatus and the plasma membrane. It serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a vital component of the plasma membrane involved in numerous cellular processes, including signal transduction, ion channel regulation, and endocytosis.[1]

The synthesis of PI4P at the plasma membrane is largely attributed to the activity of PI4KA. This compound is an orally active small molecule inhibitor that demonstrates high selectivity for PI4KA.[2] By inhibiting PI4KA, this compound effectively reduces the production of PI4P at the plasma membrane, leading to a subsequent depletion of PIP2 pools. This targeted disruption of phosphoinositide metabolism makes this compound a valuable tool for studying the roles of PI4KA and PI4P in health and disease.

One of the well-characterized pathways involving PI4KA is the CXCL12/CXCR4 signaling axis, which is often dysregulated in cancer. Upon activation by its ligand CXCL12, the G-protein coupled receptor (GPCR) CXCR4 recruits PI4KA to the plasma membrane. This leads to an increase in local PI4P production, which is essential for downstream signaling events that promote cell migration, proliferation, and survival.[1] this compound's ability to inhibit this process underscores its potential as a therapeutic agent.

Quantitative Data: Impact of this compound on Phosphoinositide Levels

The inhibitory effect of this compound on PI4KA results in a quantifiable reduction in both PI4P and its downstream product, PIP2. The following tables summarize the observed effects in prostate cancer cell lines.

Table 1: Effect of this compound on Plasma Membrane PIP2 Levels in PC3 Prostate Cancer Cells

| Treatment Condition | Change in Plasma Membrane PIP2 Levels (as measured by PLCd1-PH-GFP fluorescence) | Statistical Significance (p-value) |

| This compound without CXCL12 stimulation | Significant decrease compared to control | p=0.0022[1] |

| This compound with CXCL12 stimulation | Significant decrease compared to CXCL12 alone | p=0.0087[1] |

| CXCL12 stimulation alone | Increased compared to control | p=0.0022[1] |

Data is derived from a study by Radoiu et al. (2023) which utilized a fluorescent biosensor for PIP2. While exact percentage reductions were not provided in the abstract, the p-values indicate a statistically significant decrease in the PIP2 biosensor signal at the plasma membrane upon treatment with this compound.

Signaling Pathway Perturbation by this compound

This compound's mechanism of action directly impacts a critical node in cellular signaling. The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits PI4KA, blocking PI4P synthesis.

Experimental Protocols

This section provides detailed methodologies for assessing the impact of this compound on plasma membrane PI4P and PIP2 levels using fluorescent biosensors.

Cell Culture and Transfection

-

Cell Line: PC3 prostate cancer cells are cultured in RPMI medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Passaging: Cells are passaged every 48 hours to maintain sub-confluent growth.

-

Transfection: For visualization of PIP2, cells are transfected with a PLCd1-PH-GFP plasmid DNA, which serves as a biosensor for PIP2.[1] For PI4P visualization, a P4M-SidMx2-based biosensor can be used.

-

Use a suitable transfection reagent such as Lipofectamine 3000 in Opti-MEM reduced-serum medium, following the manufacturer's instructions.

-

Allow cells to express the biosensor for 24 hours post-transfection.

-

This compound Treatment and Cell Stimulation

-

Treatment Groups: Prepare the following treatment groups:

-

Vehicle control (DMSO)

-

CXCL12 stimulation alone

-

This compound treatment alone

-

This compound treatment with CXCL12 stimulation

-

-

This compound Incubation: Treat the designated cells with this compound at a final concentration of 2 µM for approximately 20 hours.

-

CXCL12 Stimulation: For stimulated groups, add CXCL12 to a final concentration of 200 ng/ml for 10 minutes prior to cell fixation.

Fluorescence Microscopy and Image Analysis

-

Cell Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the fluorescent biosensor signal using a wide-field fluorescence microscope (e.g., Leica DMI3000 B). Capture images of the GFP signal at the plasma membrane.

-

Quantification:

-

Use image analysis software such as ImageJ to quantify the fluorescence intensity of the biosensor at the plasma membrane.

-

Measure the peak area of fluorescence at the plasma membrane for multiple cells in each treatment group.

-

Calculate the relative mean fluorescence value compared to the control group.

-

Experimental Workflow

The following diagram outlines the workflow for assessing the effect of this compound on phosphoinositide levels.

Caption: Workflow for analyzing this compound's effect on PI4P.

Conclusion

This compound is a powerful research tool for dissecting the roles of PI4KA and plasma membrane PI4P in cellular signaling. Its ability to potently and specifically inhibit PI4KA allows for the controlled manipulation of phosphoinositide levels, providing valuable insights into pathways that are often dysregulated in diseases such as cancer. The experimental protocols and workflows detailed in this guide offer a framework for researchers to investigate the effects of this compound in their own model systems. Further research into the broader effects of this compound on cellular physiology will continue to enhance our understanding of phosphoinositide signaling and may pave the way for novel therapeutic strategies.

References

Preliminary Studies of GSK-F1: A Technical Whitepaper for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies conducted on GSK-F1, a potent and orally active inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Core Findings at a Glance

This compound has been identified as a selective inhibitor of PI4KA, a lipid kinase implicated as an essential host factor for the replication of the Hepatitis C Virus (HCV). Preliminary studies have characterized its in vitro inhibitory activity against a panel of kinases and have assessed its in vivo tolerability in murine models.

Quantitative Data Summary

The inhibitory activity of this compound and its stereoisomer, (S)-GSK-F1, has been quantified against several phosphatidylinositol kinases. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized in the tables below. A higher pIC50 value indicates greater potency.

Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4]

| Target Kinase | pIC50 |

| PI4KA | 8.0 |

| PI4KB | 5.9 |

| PI3KA | 5.8 |

| PI3KB | 5.9 |

| PI3KG | 5.9 |

| PI3KD | 6.4 |

Table 2: In Vitro Inhibitory Activity of (S)-GSK-F1 [5][6]

| Target Kinase | pIC50 |

| PI4Kα | 8.3 |

| PI4Kβ | 6.0 |

| PI4Kγ | 5.6 |

| PI3Kα | 5.6 |

| PI3Kβ | 5.1 |

| PI3Kδ | 5.6 |

Signaling Pathway

This compound primarily targets PI4KA, a key enzyme in the phosphoinositide signaling pathway. This pathway is a branch of the larger PI3K/Akt/mTOR signaling network, which plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][7][8] Inhibition of PI4KA by this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid second messenger essential for the integrity and function of the Golgi apparatus and for the formation of viral replication organelles, as is the case in HCV infection.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

While the specific proprietary protocol for determining the pIC50 values of this compound is not publicly available, a general methodology for such assays is outlined below. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human PI4KA, PI4KB, PI3K isoforms

-

Substrate (e.g., phosphatidylinositol)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS)

-

This compound (serially diluted in DMSO)

-

96- or 384-well assay plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In the wells of an assay plate, combine the recombinant kinase, the inhibitor dilution (or DMSO for control), and the lipid substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution).

-

Quantify the amount of phosphorylated product. For radiolabeled assays, this may involve capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the pIC50 is calculated.

In Vitro HCV Replication Assay

The effect of this compound on HCV replication is typically assessed using a subgenomic replicon system in a human hepatoma cell line (e.g., Huh-7).

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).

-

This compound (serially diluted in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Procedure:

-

Seed the replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Concurrently, a cell viability assay (e.g., CellTiter-Glo®) should be performed to assess the cytotoxicity of the compound.

-

Calculate the EC50 (half-maximal effective concentration) for the inhibition of HCV replication and the CC50 (half-maximal cytotoxic concentration).

In Vivo Oral Toxicity Study in Mice[2]

A 14-day oral toxicity study was performed to evaluate the in vivo effects of this compound.

Animal Model:

-

Male mice (strain not specified), 8 per group.

Formulation and Dosing:

-

This compound was formulated in a solution of 30% Solutol and 70% polyethylene glycol.

-

The compound was administered by oral gavage twice daily, with doses of 3, 10, 20, and 40 mg/kg/day. A vehicle control group was also included.

-

The total study duration was up to 14 days.

Observations and Endpoints:

-

Mortality was recorded daily.

-

Clinical signs of toxicity, with a focus on gastrointestinal abnormalities, were monitored.

-

(Further specific endpoints such as body weight changes, food and water consumption, and terminal histopathology would typically be included in such a study but are not detailed in the available literature).

Results:

-

The study reported dose-dependent adverse effects.[1]

-

Mortality was observed in some treatment groups.[1]

-

Surviving mice exhibited gastrointestinal abnormalities.[1]

Experimental Workflow

The preliminary assessment of a kinase inhibitor like this compound typically follows a structured workflow, progressing from initial in vitro characterization to in vivo evaluation.

Conclusion

The preliminary data on this compound demonstrate its potent and selective inhibition of PI4KA in vitro. Its activity against HCV replication in cellular models highlights its potential as a novel antiviral agent. However, the in vivo studies indicate potential toxicity at higher doses, which warrants further investigation into the therapeutic window and potential optimization of the compound's structure or formulation. This whitepaper provides a foundational understanding for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. abmole.com [abmole.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. cusabio.com [cusabio.com]

- 9. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK-F1 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK-F1 is a potent and orally active inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA), a crucial host factor for the replication of Hepatitis C virus (HCV).[1][2][3][4][5] It also exhibits inhibitory activity against other kinases, including PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD.[2][3][4] These characteristics make this compound a valuable tool for research in virology, particularly in the context of HCV, as well as in studies of cellular signaling pathways involving phosphoinositide kinases.

These application notes provide a detailed experimental protocol for the use of this compound in a cell culture setting, focusing on the assessment of its effects on cell viability and its known signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases

| Kinase Target | pIC50 |

| PI4KA | 8.0 - 8.3 |

| PI4KB | 5.9 - 6.0 |

| PI4Kγ | 5.6 |

| PI3KA | 5.6 - 5.8 |

| PI3KB | 5.1 - 5.9 |

| PI3Kδ | 5.6 - 6.4 |

| PI3KG | 5.9 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of PI4KA. This kinase is a key enzyme in the phosphoinositide pathway, responsible for the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is essential for the integrity and function of the Golgi apparatus and is co-opted by HCV to build its replication complexes. By inhibiting PI4KA, this compound disrupts the formation of these replication organelles, thereby suppressing viral replication.

Furthermore, this compound shows activity against Class I PI3K isoforms, which are central components of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. Inhibition of PI3K by this compound can therefore have significant effects on these fundamental cellular processes.

Caption: this compound inhibits PI4KA and PI3K signaling pathways.

Experimental Protocols

This section provides a detailed methodology for a cell-based assay to evaluate the effect of this compound on cell viability.

Materials:

-

This compound compound

-

Huh-7 human hepatoma cell line (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

1. Preparation of this compound Stock Solution:

-

This compound is soluble in DMSO.[2][5][6][7] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO.

-

For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 603.52 g/mol ), dissolve 0.60352 mg of the compound in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Sonication may be required.[6]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6]

2. Cell Culture and Seeding:

-

Maintain Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells upon reaching 80-90% confluency.

-

For the viability assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight to allow for cell attachment.

3. Treatment with this compound:

-

Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution. A suggested starting concentration range is from 0.01 µM to 100 µM.

-

It is crucial to maintain a final DMSO concentration of less than 0.5% in all wells to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-